molecular formula C28H44O11 B1262771 Forskoditerpenoside C

Forskoditerpenoside C

Cat. No.: B1262771
M. Wt: 556.6 g/mol
InChI Key: JLNFSODBKULJEE-NEXFZGQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Forskoditerpenoside C is a diterpene glycoside that is labd-14-en-11-one substituted by beta-acetoxy group at position 6, an epoxy group between positions 8 and 13, a beta-hydroxy group at position 7 and a beta-D-glucopyranosyloxy group at position 1 (the 1alpha stereoisomer). Isolated from the whole plant of Coleus forskohlii, it shows relaxative effects on isolated guinea pig tracheal spirals in vitro. It has a role as a metabolite and a muscle relaxant. It is a labdane diterpenoid, a diterpene glycoside, an acetate ester, a beta-D-glucoside, a cyclic ketone and a cyclic ether.

Scientific Research Applications

Forskoditerpenoside C is one of the diterpene glycosides isolated from the ethanol extract of the whole plant of Coleus forskohlii. It, along with its analogs forskoditerpenoside D and E, has been identified to show relaxative effects on isolated guinea pig tracheal spirals in vitro. These compounds represent a unique pattern of 8,13-epoxy-labd-14-en-11-one glycoside, contributing to the diverse pharmacological profile of the Coleus forskohlii plant. The discovery of this compound and its effects enhances our understanding of the molecular basis of Coleus forskohlii's traditional use in treating various ailments, suggesting potential therapeutic applications in respiratory disorders or conditions requiring smooth muscle relaxation (Shan et al., 2008).

Properties

Molecular Formula

C28H44O11

Molecular Weight

556.6 g/mol

IUPAC Name

[(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-3-ethenyl-5-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-6-yl] acetate

InChI

InChI=1S/C28H44O11/c1-8-26(5)11-14(31)21-27(6)16(38-24-19(34)18(33)17(32)15(12-29)37-24)9-10-25(3,4)22(27)20(36-13(2)30)23(35)28(21,7)39-26/h8,15-24,29,32-35H,1,9-12H2,2-7H3/t15-,16+,17-,18+,19-,20+,21-,22+,23+,24+,26+,27-,28+/m1/s1

InChI Key

JLNFSODBKULJEE-NEXFZGQFSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]2[C@]([C@H](CCC2(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)([C@H]4C(=O)C[C@](O[C@@]4([C@H]1O)C)(C)C=C)C

Canonical SMILES

CC(=O)OC1C2C(CCC(C2(C3C(=O)CC(OC3(C1O)C)(C)C=C)C)OC4C(C(C(C(O4)CO)O)O)O)(C)C

Synonyms

forskoditerpenoside C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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